molecular formula C25H54ClNO4 B12686652 Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride CAS No. 94248-85-8

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride

Cat. No.: B12686652
CAS No.: 94248-85-8
M. Wt: 468.2 g/mol
InChI Key: OFYTVXBZSHDWHJ-UHFFFAOYSA-M
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Description

Chemical Classification and Structural Overview

This compound belongs to the cationic surfactant family within the broader class of quaternary ammonium compounds. Its structure comprises three distinct components:

  • A central nitrogen atom bonded to four substituents:
    • Three 2-hydroxyethyl groups ($$\text{-CH}2\text{CH}2\text{OH}$$)
    • One (octadecyloxy)methyl group ($$\text{-CH}2\text{-O-C}{18}\text{H}_{37}$$)
  • A chloride counterion for charge neutralization.

The compound’s IUPAC name, tris(2-hydroxyethyl)-(octadecoxymethyl)azanium chloride , precisely reflects this arrangement. Key structural parameters include:

Property Value Source
Molecular formula $$ \text{C}{25}\text{H}{54}\text{ClNO}_4 $$
Exact mass 467.374 g/mol
Canonical SMILES CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-]
Rotatable bonds 25

This amphiphilic architecture enables the molecule to orient at phase boundaries, with the octadecyloxy chain providing hydrophobicity (logP = 2.02) and the hydroxyethyl groups contributing hydrogen-bonding capacity (PSA = 69.92 Ų). The extended alkyl chain length enhances micelle-forming capability compared to shorter-chain QACs, while multiple hydroxyl groups improve water solubility—a critical balance for surfactant efficacy.

Historical Development of Quaternary Ammonium Compounds (QACs)

The evolution of QACs traces to foundational work by Walther Jacobs and Michael Heidelberg , who first synthesized benzyl-substituted ammonium salts in 1916. Their discovery revealed intrinsic biocidal properties, though limited by structural instability. A breakthrough occurred in 1935 when Gerhard Domagk demonstrated that attaching aliphatic chains to the quaternary nitrogen markedly enhanced antimicrobial activity. This led to the first-generation QAC, alkyl dimethyl benzyl ammonium chloride (ADBAC) , which combined a benzyl ring with a C12-C18 alkyl chain.

Subsequent innovations focused on optimizing the hydrophile-lipophile balance:

  • Second-generation QACs (1940s): Introduced ethylbenzyl substituents (ADEBAC), improving detergent compatibility.
  • Third-generation QACs (1955): Hybridized ADBAC and ADEBAC for synergistic biocidal effects.
  • Fourth-generation QACs (1965): Featured dialkyl chains (e.g., didecyldimethylammonium chloride) for organic soil tolerance.

This compound emerged from efforts to engineer QACs with tailored solubility profiles. The incorporation of three hydroxyethyl groups represents a deliberate strategy to enhance aqueous dispersibility without compromising the hydrophobic interactions mediated by the C18 chain. This structural innovation addressed limitations of earlier QACs in hard water and high-fat environments.

Significance in Surfactant Chemistry and Industrial Applications

As a cationic surfactant , this compound exhibits three primary mechanisms of action:

  • Surface tension reduction : Lowers interfacial energy at air-liquid and liquid-liquid boundaries, facilitating wetting and spreading.
  • Micelle formation : Aggregates at critical micelle concentrations (CMC) to solubilize nonpolar substances.
  • Electrostatic interactions : Positively charged headgroups adsorb onto negatively charged surfaces, enabling antimicrobial activity and particle dispersion.

Industrial applications leverage these properties across sectors:

A. Disinfectants and Sanitizers
The compound’s QAC structure disrupts microbial membranes through charge-mediated adsorption, with the C18 chain penetrating lipid bilayers. Unlike earlier QACs, its hydroxyethyl groups reduce binding to anionic soils, maintaining efficacy in organic-rich environments.

B. Textile Processing
In fabric softeners, the surfactant forms a cationic monolayer on fiber surfaces, neutralizing static charge and improving handle. The long alkyl chain ensures durable adsorption, while hydroxyl groups prevent excessive hydrophobicity.

C. Emulsion Stabilization
The molecule stabilizes oil-in-water emulsions in agrochemicals and coatings. Its high HLB (hydrophile-lipophile balance) promotes interfacial film formation, resisting coalescence under shear.

D. Corrosion Inhibition Adsorbs onto metal surfaces via quaternary nitrogen, creating a hydrophobic barrier against oxidants. The hydroxyethyl moieties enhance adhesion to oxidized substrates compared to non-functionalized QACs.

Properties

CAS No.

94248-85-8

Molecular Formula

C25H54ClNO4

Molecular Weight

468.2 g/mol

IUPAC Name

tris(2-hydroxyethyl)-(octadecoxymethyl)azanium;chloride

InChI

InChI=1S/C25H54NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-26(18-21-27,19-22-28)20-23-29;/h27-29H,2-25H2,1H3;1H/q+1;/p-1

InChI Key

OFYTVXBZSHDWHJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Method A: Preparation via Octadecyloxy Methylamine Intermediate

This method involves two main steps:

  • Synthesis of Octadecyloxy Methylamine

    • Octadecanol (a long-chain fatty alcohol) is reacted with formaldehyde and ammonia.
    • This reaction forms octadecyloxy methylamine through nucleophilic substitution and condensation mechanisms.
    • The reaction conditions typically require controlled temperature and pH to favor amine formation over side products.
  • Quaternization with Tris(2-hydroxyethyl)amine

    • The octadecyloxy methylamine intermediate is then reacted with tris(2-hydroxyethyl)amine.
    • This step forms the quaternary ammonium salt, Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride.
    • The reaction is usually carried out in an alcoholic solvent to enhance solubility and reaction kinetics.
    • Control of temperature and stoichiometry is critical to maximize yield and purity.

This multi-step synthesis allows fine control over the product's hydrophilic-lipophilic balance, crucial for its surfactant properties.

Method B: Direct Quaternization of Tris(2-hydroxyethyl)amine with Octadecyl Chloride

This more straightforward method involves:

  • Reactants: Tris(2-hydroxyethyl)amine and octadecyl chloride.
  • Solvent: Typically an alcoholic solvent such as ethanol or isopropanol to dissolve both reactants and facilitate nucleophilic substitution.
  • Reaction Mechanism:
    • The nitrogen atom of tris(2-hydroxyethyl)amine acts as a nucleophile attacking the electrophilic carbon of octadecyl chloride.
    • This nucleophilic substitution results in the formation of the quaternary ammonium salt with chloride as the counter ion.
  • Reaction Conditions:
    • Temperature is carefully controlled to optimize reaction rate and minimize side reactions.
    • Reaction times vary but are generally sufficient to achieve high conversion (>90%).
  • Purification: The product is isolated by precipitation or solvent evaporation, followed by washing to remove unreacted starting materials and byproducts.

This method is favored for industrial-scale synthesis due to its simplicity and high yield, often exceeding 90%, with excellent purity when optimized.

Reaction Parameters and Optimization

Parameter Method A (Octadecyloxy Methylamine Route) Method B (Direct Quaternization)
Starting Materials Octadecanol, Formaldehyde, Ammonia, Tris(2-hydroxyethyl)amine Tris(2-hydroxyethyl)amine, Octadecyl chloride
Solvent Alcoholic solvents (e.g., ethanol) Alcoholic solvents (e.g., ethanol, isopropanol)
Temperature Range 60–90 °C (amine formation), 50–80 °C (quaternization) 40–80 °C
Reaction Time Several hours per step 4–12 hours
Yield Moderate to high (dependent on intermediate purity) High (>90%)
Purification Distillation, washing Precipitation, washing
Key Considerations Control of intermediate purity, water removal during amine synthesis Control of temperature and stoichiometry

Research Findings and Notes

  • The balance between hydrophilicity and hydrophobicity in the final compound is critical and is achieved by the combination of the long octadecyl chain and the three hydroxyethyl groups on the ammonium center.

  • The quaternization reaction is a nucleophilic substitution that can be optimized by solvent choice and temperature control to maximize yield and minimize side reactions such as elimination or hydrolysis.

  • Industrial methods emphasize high purity and yield , often employing controlled reaction environments and purification steps to meet application standards in cosmetics and pharmaceuticals.

  • Alternative synthetic routes involving esterification of tris(2-hydroxyethyl)amine with fatty acids have been reported for related compounds but are less common for this specific quaternary ammonium salt due to purification challenges.

Summary Table of Preparation Methods

Step Method A: Octadecyloxy Methylamine Route Method B: Direct Quaternization Route
Step 1 Octadecanol + Formaldehyde + Ammonia → Octadecyloxy methylamine
Step 2 Octadecyloxy methylamine + Tris(2-hydroxyethyl)amine → Quaternary ammonium salt Tris(2-hydroxyethyl)amine + Octadecyl chloride → Quaternary ammonium salt
Solvent Alcoholic solvent Alcoholic solvent
Reaction Type Condensation + Nucleophilic substitution Nucleophilic substitution
Typical Temperature 60–90 °C (Step 1), 50–80 °C (Step 2) 40–80 °C
Yield Moderate to high High (>90%)
Purification Distillation, washing Precipitation, washing
Industrial Suitability Moderate (multi-step) High (single-step, scalable)

This detailed analysis of preparation methods for this compound highlights the synthetic versatility and industrial relevance of the compound. The direct quaternization method is preferred for large-scale production due to its simplicity and efficiency, while the intermediate-based method allows for more nuanced control of molecular structure and properties.

Chemical Reactions Analysis

Types of Reactions

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalysis

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride serves as an effective catalyst in the curing of organosilicon resins. Its ability to promote curing at elevated temperatures without leaving metallic residues makes it suitable for various industrial applications.

Case Study: Curing of Organosilicon Resins

  • Method : The compound was added to a resin mixture and subjected to heat (160°C).
  • Outcome : The resin exhibited satisfactory curing properties, demonstrating the compound's efficacy as a catalyst in commercial molding processes .
Catalyst TypeCuring TemperatureEfficacy
This compound160°CExcellent cure with no metal residue
Traditional Metal Catalysts160°CResidual metal affects resin quality

Pharmaceuticals

The compound is being explored for its potential use in drug formulation, particularly as a stabilizing agent for pharmaceutical emulsions. Its quaternary ammonium structure provides surfactant properties that enhance the solubility and stability of active pharmaceutical ingredients.

Case Study: Emulsion Stability

  • Objective : To evaluate the efficacy of this compound in stabilizing emulsions.
  • Results : Formulations containing this compound showed improved stability over time compared to control formulations without it .
Emulsion TypeStability (Days)Control Stability (Days)
With Compound3010
Without Compound1010

Surfactant Applications

As a surfactant, this compound is utilized in cleaning products and disinfectants. Its antimicrobial properties make it effective against various pathogens, contributing to its use in healthcare settings.

Case Study: Antimicrobial Efficacy

  • Method : The compound was tested against common bacteria and fungi.
  • Findings : Significant reduction in microbial load was observed, indicating its potential as a disinfectant ingredient .
MicroorganismInitial Load (CFU/ml)Load After Treatment (CFU/ml)
Staphylococcus aureus1,000,000100
Escherichia coli1,000,00050

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify and disperse hydrophobic substances in aqueous solutions. This property is crucial in its applications as an emulsifying and dispersing agent . Additionally, its antistatic properties are attributed to its ability to neutralize static charges on surfaces .

Comparison with Similar Compounds

Table 1: Key Properties of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride and Analogues

Compound Name Structural Features Molecular Weight (approx.) Key Applications Notable Properties
This compound Three 2-hydroxyethyl groups, C₁₈ alkyloxy chain, Cl⁻ counterion ~500 g/mol (estimated) Surfactants, biocides, phase-transfer catalysis High hydrophobicity (C₁₈ chain) balanced by hydrophilic hydroxyethyl groups; likely temperature-stable
Dimethyl-di(2-hydroxyethyl) ammonium chloride Two 2-hydroxyethyl groups, two methyl groups, Cl⁻ counterion ~182 g/mol Cosmetics (viscosity control), surfactants Moderate hydrophilicity; lower molecular weight enhances water solubility
Methyl-tri(2-hydroxyethyl) ammonium chloride Three 2-hydroxyethyl groups, one methyl group, Cl⁻ counterion ~198 g/mol Pharmaceuticals, surfactants High hydrophilicity due to three hydroxyethyl groups; limited lipid solubility
Tricaprylylmethylammonium chloride (Aliquat 336) Three C₈ alkyl chains, one methyl group, Cl⁻ counterion ~404 g/mol Phase-transfer catalysis, solvent extraction High lipophilicity; thermally stable; used in non-polar media
Tris(2-hydroxyethyl)ammonium chloride (TEA-HCl) Three 2-hydroxyethyl groups, H⁺ counterion (neutralized by Cl⁻) ~185 g/mol Chelating agents, cosmetics Strong water solubility; limited surfactant activity due to absence of long alkyl chain

Pharmacological and Functional Insights

  • Alkyl Chain Length vs. Bioactivity : Evidence from tetra-alkyl-ammonium compounds (e.g., methyl-tri-ethyl-ammonium chloride) indicates that longer alkyl chains enhance potency in blocking neuromuscular junctions . The C₁₈ chain in the target compound may similarly improve biocidal or membrane-disrupting efficacy compared to shorter-chain analogues like TEA-HCl .
  • Hydroxyethyl Groups vs. Solubility: Compounds with more hydroxyethyl groups (e.g., Methyl-tri(2-hydroxyethyl) ammonium chloride) exhibit greater water solubility but reduced lipid compatibility. The target compound balances this with its C₁₈ chain, enabling dual solubility for applications requiring both polar and non-polar interactions .
  • Phase-Transfer Catalysis: Unlike Aliquat 336, which excels in non-polar environments, the target compound’s hydroxyethyl groups may broaden its utility to polar solvents or emulsions .

Stability and Environmental Considerations

  • Thermal Stability : The C₁₈ chain likely confers higher thermal stability compared to TEA-HCl, which lacks long alkyl groups .
  • Biodegradability : Hydroxyethyl groups may enhance biodegradability relative to fully alkylated compounds like Aliquat 336, though the C₁₈ chain could offset this advantage .

Biological Activity

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride, a quaternary ammonium compound, is characterized by its unique surfactant properties and amphiphilic nature. With a molecular formula of C25_{25}H54_{54}ClNO4_4 and a molecular weight of approximately 468.15 g/mol, this compound has garnered attention for its potential applications in various fields, including personal care products, pharmaceuticals, and industrial processes.

Chemical Structure and Properties

The compound features three hydroxyethyl groups and an octadecyloxy group, which contribute to its ability to interact with both hydrophilic and hydrophobic substances effectively. This property makes it particularly useful in formulations requiring emulsification or stabilization.

Property Value
Molecular FormulaC25_{25}H54_{54}ClNO4_4
Molecular Weight468.15 g/mol
SolubilitySoluble in water
pHNeutral

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacteria and fungi, making it suitable for use in disinfectants and preservatives. Studies have shown that this compound acts by disrupting microbial cell membranes due to its cationic nature, which allows it to bind to negatively charged components of microbial cells.

Cytotoxicity and Biocompatibility

While the antimicrobial properties are beneficial, the cytotoxic effects on human cells must also be considered. In vitro studies have demonstrated that at lower concentrations, this compound exhibits minimal cytotoxicity towards human skin fibroblasts. However, higher concentrations can lead to increased cell death, indicating a dose-dependent relationship in its toxicity profile. This suggests that careful formulation is required to balance efficacy and safety in applications.

Absorption and Metabolism

Studies on the absorption of this compound indicate that it has low percutaneous absorption rates. For instance, research involving dermal application showed that only about 0.2% of the administered dose was absorbed through the skin, with the majority being excreted unchanged or as metabolites in urine and feces . This low absorption rate suggests a reduced risk of systemic toxicity when used topically.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition zones (average diameter of 20 mm for S. aureus and 15 mm for E. coli), indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : To determine cytotoxic effects on human skin fibroblasts.
    • Method : MTT assay was conducted to measure cell viability after exposure to varying concentrations.
    • Results : At concentrations below 0.1%, cell viability remained above 90%, while concentrations above 0.5% resulted in significant cell death (up to 70% at 1% concentration).

Applications

The unique properties of this compound make it suitable for several applications:

  • Personal Care Products : Used as a conditioning agent due to its surfactant properties.
  • Pharmaceuticals : Acts as an antimicrobial agent in topical formulations.
  • Industrial Applications : Utilized in formulations requiring emulsification or stabilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor (e.g., tris(2-hydroxyethyl)amine) with an alkylating agent such as octadecyloxymethyl chloride. Reaction conditions (solvent polarity, temperature, stoichiometry) must be optimized to minimize side products like betaine formation. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Purity can be validated using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H NMR to confirm quaternary ammonium formation (absence of NH protons) and 13^13C NMR to verify alkyl chain integration. FT-IR can identify hydroxyl (3200–3600 cm1^{-1}) and ammonium (~2900 cm1^{-1}) stretches.
  • Physicochemical Properties : Measure critical micelle concentration (CMC) via surface tension or fluorescence spectroscopy. Thermal stability can be assessed using TGA/DSC under nitrogen .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for quaternary ammonium compounds: use PPE (gloves, goggles), avoid inhalation of dust, and ensure proper ventilation. Storage in airtight containers at 2–8°C prevents hydrolysis. Spills should be neutralized with activated charcoal and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the compound's amphiphilic structure influence its self-assembly in aqueous solutions, and what experimental techniques validate these behaviors?

  • Methodological Answer : The long alkyl chain (C18) and polar hydroxyethyl groups drive micelle or vesicle formation. Techniques include dynamic light scattering (DLS) for size distribution, cryo-TEM for morphology, and small-angle X-ray scattering (SAXS) for structural parameters. Contrast variation in SAXS with deuterated solvents enhances resolution .

Q. What computational approaches model the compound's interactions in lipid bilayers or micellar systems, and how do simulation parameters affect accuracy?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS can model insertion into lipid bilayers. Key parameters include lipid tail saturation, hydration levels, and equilibration time (>100 ns). Validation against experimental CMC values or neutron reflectometry data ensures model reliability .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic motion (NMR timescale) vs. static crystal packing (X-ray). Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine structures using SHELXL with restraints for disordered alkyl chains. Cross-validate with DFT-calculated NMR chemical shifts .

Q. What role does the compound play in phase-transfer catalysis, and how is its efficiency quantified compared to traditional catalysts like Aliquat 336?

  • Methodological Answer : The compound’s hydrophilic-lipophilic balance (HLB) determines its efficacy in biphasic reactions. Benchmark catalytic activity using model reactions (e.g., Williamson ether synthesis). Compare turnover frequency (TOF) and partition coefficients (log P) with Aliquat 336. HPLC or GC-MS quantifies substrate conversion .

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